5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: It serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Preparation Methods
The synthesis of 5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Formation of the Pyrazolo[1,5-a]pyrimidine Ring: This involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles.
Final Coupling: The final step involves coupling the pyrazole derivative with a trifluoromethyl-substituted phenyl group under palladium-catalyzed conditions.
Chemical Reactions Analysis
5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions:
Mechanism of Action
The mechanism of action of 5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with kinases and other signaling proteins .
Comparison with Similar Compounds
This compound is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct biological activities. Similar compounds include:
- N’-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
- 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
5-(1-methyl-4-nitropyrazol-3-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N7O3/c1-26-9-14(28(30)31)16(25-26)12-6-7-27-15(23-12)8-13(24-27)17(29)22-11-4-2-10(3-5-11)18(19,20)21/h2-9H,1H3,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPSEKVOKKABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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